Hpk1-IN-37

Cancer immunotherapy HPK1 MAP4K1

Select Hpk1-IN-37 when target validation demands an orthogonal chemical probe. Its 3.7 nM biochemical IC50 and distinct 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine scaffold differentiate it from isoquinoline (GNE-6893) and lactam (PF-07265028) chemotypes in the HPK1 pipeline. Use this compound to confirm that observed T-cell activation and SLP76 phosphorylation phenotypes are due to on-target HPK1 inhibition, not scaffold-specific polypharmacology. An ideal benchmark for SAR studies within patent WO2022068848 chemical space.

Molecular Formula C27H35N7O4
Molecular Weight 521.6 g/mol
Cat. No. B12387928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-37
Molecular FormulaC27H35N7O4
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)C4=CC(=CC(=C4)N5CCCC5CO)C6(COC6)O
InChIInChI=1S/C27H35N7O4/c1-32-7-4-20(5-8-32)34-14-23(12-30-34)38-26-25(28)29-13-24(31-26)18-9-19(27(36)16-37-17-27)11-22(10-18)33-6-2-3-21(33)15-35/h9-14,20-21,35-36H,2-8,15-17H2,1H3,(H2,28,29)/t21-/m0/s1
InChIKeyXUXGKXCBHYDGHN-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hpk1-IN-37 (CAS 2766481-68-7): Preclinical HPK1 Inhibitor with Potent Biochemical Activity for Cancer Immunotherapy Research


Hpk1-IN-37 (also known as compound A85) is a synthetic small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1, MAP4K1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. Disclosed in patent WO2022068848 A1, Hpk1-IN-37 exhibits a biochemical IC50 of 3.7 nM against HPK1 in vitro, positioning it as a potent probe for investigating HPK1-mediated immune checkpoint pathways and T-cell exhaustion in cancer models .

Why HPK1 Inhibitor Tool Compounds Cannot Be Interchanged: The Functional Consequences of Subtle Selectivity and Potency Differences


HPK1 inhibitors exhibit a wide range of biochemical potencies, kinase selectivity profiles, and cellular functional activities that preclude generic substitution. Publicly disclosed IC50 values for HPK1 tool compounds span over three orders of magnitude—from sub-nanomolar inhibition (e.g., GNE-6893) to >100 nM for less optimized chemotypes [1][2]. Beyond primary target potency, off-target engagement of immunomodulatory kinases such as IRAK4 and GLK varies dramatically across structurally distinct series, with some inhibitors demonstrating >50-fold selectivity windows while others exhibit broad polypharmacology . Given that even modest differences in biochemical IC50 can translate into divergent cellular EC50 values for IL-2 secretion and SLP76 phosphorylation, experimental reproducibility and mechanistic interpretation are critically dependent on the specific tool compound selected [3].

Quantitative Differentiation of Hpk1-IN-37 Against Reference HPK1 Inhibitors: Biochemical Potency, Selectivity, and Preclinical Benchmarking


Biochemical Potency Comparison: Hpk1-IN-37 vs. Clinical-Stage and Preclinical HPK1 Inhibitors

Hpk1-IN-37 demonstrates a biochemical IC50 of 3.7 nM against HPK1, as reported in patent WO2022068848 . This potency is comparable to the clinical-stage inhibitor CFI-402411 (IC50 = 4.0±1.3 nM) [1] and the advanced preclinical tool HPK1-IN-7 (IC50 = 2.6 nM) . It is approximately 18-fold more potent than the structurally distinct inhibitor HPK1-IN-32 (IC50 = 65 nM) and at least 27-fold more potent than the lower-boundary reference HPK1-IN-34 (IC50 <100 nM) .

Cancer immunotherapy HPK1 MAP4K1 Kinase inhibition T-cell activation

Chemical Scaffold and IP Novelty: Hpk1-IN-37 vs. Structurally Divergent HPK1 Inhibitor Series

Hpk1-IN-37 belongs to the 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine chemical series disclosed in patent WO2022068848, which is structurally distinct from the isoquinoline-based series of GNE-6893 [1], the lactam/azalactam chemotype of PF-07265028 [2], and the azaindole-derived inhibitors common to earlier patent estates [3]. No head-to-head selectivity profiling data is publicly available for Hpk1-IN-37; however, the pyrazin-2-amine scaffold represents a differentiated IP position relative to the more extensively characterized clinical candidates .

Medicinal chemistry Kinase inhibitor SAR Chemical probe IP landscape

Potency Positioning Relative to Advanced Clinical Benchmark GNE-6893

GNE-6893, a clinical-grade HPK1 inhibitor, exhibits sub-nanomolar biochemical inhibition of HPK1 and demonstrated excellent kinase selectivity with 347 out of 356 tested kinases showing <50% inhibition at 0.1 μM [1]. In contrast, Hpk1-IN-37's biochemical IC50 of 3.7 nM places it in the low nanomolar range, approximately an order of magnitude less potent than the reported sub-nanomolar activity of GNE-6893. While both compounds inhibit HPK1, the potency gap may necessitate different effective concentrations in cellular and in vivo experiments [2].

Cancer immunotherapy HPK1 Kinase selectivity Drug discovery Clinical candidate

Data Maturity and Public Characterization Status

Hpk1-IN-37 is a patent-disclosed compound (WO2022068848) for which only the primary biochemical IC50 value (3.7 nM) is consistently reported across multiple vendor platforms . No peer-reviewed publications detailing its selectivity profile, cellular activity, ADME properties, or in vivo efficacy are currently available in the public domain. In contrast, clinical candidates such as CFI-402411, GNE-6893, and PF-07265028 have extensive peer-reviewed data packages including kinase selectivity panels, cellular IC50/EC50 values, pharmacokinetic parameters, and in vivo tumor model results [1][2].

Chemical probe Tool compound Data transparency Reproducibility Preclinical development

Recommended Research Applications for Hpk1-IN-37 Based on Quantified Differentiation


In Vitro Biochemical Target Engagement Studies Requiring Low Nanomolar Potency

With a biochemical IC50 of 3.7 nM, Hpk1-IN-37 is suitable for in vitro kinase assays and biochemical target engagement studies where low nanomolar potency is sufficient to ensure near-complete HPK1 inhibition at experimentally accessible concentrations. Its potency falls within the same order of magnitude as the clinical-stage inhibitor CFI-402411 (IC50 = 4.0±1.3 nM), making it a reasonable surrogate for exploratory biochemical and biophysical studies when a clinical compound is unavailable or cost-prohibitive [1].

Mechanistic Studies Benefiting from IP-Distinct Scaffold to Validate HPK1 Target Biology

The 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine scaffold of Hpk1-IN-37 is structurally orthogonal to the isoquinoline (GNE-6893), lactam (PF-07265028), and azaindole chemotypes dominating the HPK1 clinical pipeline. This IP differentiation makes Hpk1-IN-37 a valuable orthogonal chemical probe for confirming that observed phenotypes are due to HPK1 inhibition rather than scaffold-specific off-target effects [1]. Researchers aiming to strengthen target validation claims may strategically employ Hpk1-IN-37 alongside a structurally distinct HPK1 inhibitor to control for polypharmacology.

Preclinical Immune-Oncology Assays Where Potency Calibration to Clinical Candidates is Desirable

Hpk1-IN-37's potency (3.7 nM) is positioned between the ultra-potent GNE-6893 (sub-nanomolar) and the weaker tool compounds such as HPK1-IN-32 (65 nM). This intermediate potency profile may be advantageous for researchers seeking to benchmark cellular and in vivo responses against a compound with potency comparable to CFI-402411 (4.0 nM), a Phase 1 clinical candidate. When combined with appropriate controls, Hpk1-IN-37 can serve as a reference compound for calibrating assay sensitivity and dose-response relationships in T-cell activation assays, SLP76 phosphorylation measurements, and cytokine release assays .

Early-Stage Medicinal Chemistry and SAR Exploration of Pyrazin-2-amine Scaffolds

As a representative compound from the patent WO2022068848 series, Hpk1-IN-37 provides a validated starting point for structure-activity relationship (SAR) studies exploring the 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine chemotype. Given the crowded HPK1 inhibitor landscape and the distinct IP position of this scaffold, medicinal chemistry groups may find value in using Hpk1-IN-37 as a benchmark for optimizing potency, selectivity, and drug-like properties within this specific chemical series .

Technical Documentation Hub

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